N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole ring linked via a carboxamide bond to a 1,2,4-triazole moiety substituted with a 3-(trifluoromethyl)phenyl group. The 5-ethyl substituent on the thiadiazole and the trifluoromethyl group on the triazole contribute to its unique electronic and steric properties, which are critical for interactions in biological systems.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6OS/c1-3-11-20-22-14(26-11)19-13(25)12-8(2)24(23-21-12)10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJIKBXMIBKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have the ability to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Mode of Action
The mode of action of this compound is likely related to its interaction with DNA replication processes. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, derivatives of 1,3,4-thiadiazole, including this compound, can disrupt DNA replication processes, inhibiting the growth of both bacterial and cancer cells.
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, it is likely that this compound affects pathways related to cell division and growth.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.
Biochemical Analysis
Biochemical Properties
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the compound’s ability to disrupt processes related to DNA replication. This allows it to inhibit the replication of both bacterial and cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, antiviral properties, and other relevant findings from various research studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H13F3N6OS
- Molecular Weight : 368.36 g/mol
- CAS Number : 6493798
1. Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various thiadiazole derivatives against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results highlighted that certain derivatives displayed potent growth inhibitory activity with IC50 values as low as 0.28 µg/mL against MCF-7 cells .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | G2/M phase arrest |
| 4i | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
2. Antibacterial Activity
The compound's potential as an antibacterial agent was assessed through various studies. A recent evaluation of thiadiazole-triazole hybrids revealed promising antibacterial activity against multiple bacterial strains. Notably, one hybrid exhibited an MIC (Minimum Inhibitory Concentration) of 30.88 µM against Mycobacterium tuberculosis H37Rv strain .
Table 2: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Thiourea-Thiadiazole Hybrid | M. tuberculosis H37Rv | 30.88 |
| Other Thiadiazole Derivatives | Various Gram-positive/negative | Varies |
3. Antiviral Activity
The antiviral properties of the compound were also explored, particularly its efficacy against influenza viruses. One study identified a derivative with an EC50 value between 20-40 µM against Influenza A H3N2 virus . This suggests that modifications to the thiadiazole structure can lead to enhanced antiviral activity.
Table 3: Antiviral Activity Against Influenza A H3N2
| Compound | Virus | EC50 (µM) |
|---|---|---|
| N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide | Influenza A H3N2 | 20-40 |
The biological activities associated with this compound are largely attributed to the presence of the thiadiazole moiety, which is known for its ability to interact with various biological targets. The mechanism often involves:
- Inhibition of Key Enzymes : Many thiadiazole derivatives act by inhibiting enzymes crucial for cancer cell proliferation or bacterial survival.
- Cell Cycle Arrest : Compounds such as those derived from this class can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have been documented regarding the efficacy of thiadiazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a derivative showed significant tumor reduction in patients with advanced breast cancer.
- Tuberculosis Management : In vitro studies demonstrated that certain derivatives could serve as potential adjunct therapies for resistant strains of tuberculosis.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to be effective against a range of pathogens, including bacteria and fungi. The incorporation of the thiadiazole moiety enhances these properties by improving the compound's interaction with microbial cell membranes .
Anticancer Properties
Studies have demonstrated that triazole compounds can inhibit cancer cell proliferation. A notable case study involved the synthesis of substituted triazoles that showed cytotoxicity against various cancer cell lines. The presence of the thiadiazole group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide may contribute to its ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory drug .
Agricultural Applications
Fungicides and Herbicides
this compound has shown promise as a fungicide. Its structure allows it to disrupt fungal cell metabolism effectively. Field trials have indicated that this compound can reduce fungal infections in crops, leading to improved yields .
Pesticidal Activity
The compound's efficacy as an insecticide has been investigated. It has been reported to exhibit significant activity against agricultural pests, which can help in managing crop health without relying heavily on traditional pesticides .
Material Science Applications
Polymer Chemistry
In material science, the compound can be utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of thiadiazole and triazole units into polymer matrices can lead to materials with unique electrical and optical properties .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Pharmacology | Antimicrobial Activity | Effective against various pathogens |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |
| Agriculture | Fungicides | Reduces fungal infections in crops |
| Pesticidal Activity | Significant activity against agricultural pests | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives similar to this compound and their effectiveness against resistant bacterial strains. The results indicated a potential for developing new antibiotics based on this scaffold .
- Agricultural Field Trials : Research conducted by agricultural scientists tested the compound's efficacy as a fungicide on wheat crops. The results showed a 30% reduction in disease incidence compared to untreated controls, suggesting its viability as a crop protection agent .
- Material Development : A recent investigation into polymer composites incorporating thiadiazole and triazole groups revealed improvements in mechanical strength and thermal resistance. This opens avenues for developing high-performance materials suitable for various industrial applications .
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound likely shares synthetic pathways with carboxamide-linked heterocycles, such as coupling reactions using reagents like EDC/HOBt (as seen in for pyrazole-thiadiazine amides) .
- Substituent Effects: The 5-ethyl group on the thiadiazole may enhance lipophilicity compared to methylthio (4a) or phenyl groups in analogs . The trifluoromethyl group on the triazole, as in ’s thiazole derivative, is known to improve metabolic stability and binding affinity .
Table 2: Activity and Docking Insights
Key Observations :
- Target Compound’s Potential: While direct activity data for the target compound is unavailable, structurally related compounds (e.g., ’s 9c) show α-glucosidase inhibition via triazole-thiadiazole interactions, suggesting similar therapeutic avenues .
- Role of Trifluoromethyl Group : Analogous to ’s thiazole derivative, the CF3 group in the target compound may enhance binding to hydrophobic pockets in target proteins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclization : Using phosphorus oxychloride or DMF as a solvent under reflux to form the triazole-thiadiazole core .
- Coupling Reactions : Amide bond formation between intermediates (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine and triazole-4-carboxylic acid derivatives) with activating agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF) and using ultrasound-assisted synthesis can enhance yields by 15–20% .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR to verify substituent positions (e.g., trifluoromethyl and ethyl groups) .
- IR : Confirmation of amide C=O (1650–1700 cm) and triazole/thiadiazole ring vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] peak at m/z 428.0925) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S content (<0.3% deviation) .
Q. How can researchers design initial in vitro biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes (e.g., COX-2, EGFR) based on structural analogs with known activity .
- Assay Conditions : Use 10 μM compound concentration in cell lines (e.g., MCF-7, HeLa) with 48-hour incubation. Measure IC via MTT assay .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified ethyl (e.g., propyl) or trifluoromethyl (e.g., nitro) groups. Compare activity against a panel of 10+ cancer cell lines .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC. Resolve outliers via molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies .
- Case Study : A 2024 study found that replacing the ethyl group with isopropyl improved anti-inflammatory activity (IC from 12 μM to 4 μM) but reduced solubility, explaining contradictory cytotoxicity reports .
Q. What strategies mitigate challenges in characterizing metabolic degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Identify phase I metabolites (e.g., hydroxylation at the thiadiazole ring) .
- Stable Isotope Labeling : Use C-labeled compound to track degradation pathways in pharmacokinetic studies .
- Degradation Hotspots : The trifluoromethyl group is resistant to oxidation, but the triazole ring is prone to hydrolysis under acidic conditions (pH <3) .
Q. How can computational methods predict off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features against >5,000 human protein targets .
- Machine Learning : Train a random forest model on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4, CYP2D6) .
- Validation : Compare predictions with experimental pan-assay interference compounds (PAINS) filters to exclude false positives .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR Knockout : Generate HEK293 cells lacking hypothesized targets (e.g., AKT1). Test compound efficacy in KO vs. wild-type cells .
- Thermal Shift Assay : Monitor target protein melting temperature shifts (±2°C) upon compound binding .
- In Vivo Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (50 mg/kg). Measure tumor volume and serum biomarkers (e.g., VEGF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
